molecular formula C14H20N2O B1488622 1-((2,3-Dihydrobenzofuran-5-yl)methyl)piperidin-3-amine CAS No. 1292730-28-9

1-((2,3-Dihydrobenzofuran-5-yl)methyl)piperidin-3-amine

Cat. No. B1488622
CAS RN: 1292730-28-9
M. Wt: 232.32 g/mol
InChI Key: VJLHCWMICYDXLB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidine derivatives, which includes compounds like 1-((2,3-Dihydrobenzofuran-5-yl)methyl)piperidin-3-amine, can be achieved through various methods. One such method involves the N-heterocyclization of primary amines with diols . Another method involves the use of alkyl dihalides and primary amines and hydrazines under microwave irradiation .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring conjugated to a benzyl group through one nitrogen ring atom . The 3D-QSAR study confirmed significant components in the structure that influence the inhibiting activity .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “1-((2,3-Dihydrobenzofuran-5-yl)methyl)piperidin-3-amine”, focusing on unique applications:

Anticancer Activity

Benzofuran derivatives have been shown to possess significant anticancer activities. For instance, certain substituted benzofurans exhibit cell growth inhibitory effects on various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .

Synthesis of Polyfunctional Antioxidants

Benzofuran compounds are also involved in the synthesis of polyfunctional antioxidants. These compounds can be synthesized and evaluated for their potential antioxidant properties .

Halogenated Derivatives

The structure of benzofurans allows for the compatibility with aryl bromides, which facilitates the construction of halogenated dihydrobenzofurans (DHBs). These can be further elaborated via traditional transition-metal catalyzed coupling reactions .

Crystal Structure and DFT Study

Benzofuran derivatives are used in studies involving crystal structure determination and Density Functional Theory (DFT) analysis. This helps in understanding the molecular structure and properties of these compounds .

Molecular Dynamics and ADMET Studies

2,3-Dihydrobenzofurans (DHB) are used as chemical entries to design small compound libraries. They are explored through molecular docking and dynamics, as well as Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) studies to predict their behavior in biological systems .

properties

IUPAC Name

1-(2,3-dihydro-1-benzofuran-5-ylmethyl)piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c15-13-2-1-6-16(10-13)9-11-3-4-14-12(8-11)5-7-17-14/h3-4,8,13H,1-2,5-7,9-10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLHCWMICYDXLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC3=C(C=C2)OCC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2,3-Dihydrobenzofuran-5-yl)methyl)piperidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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